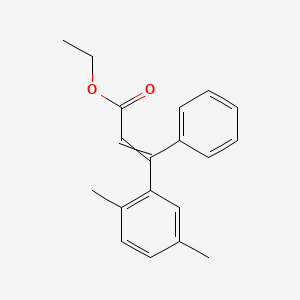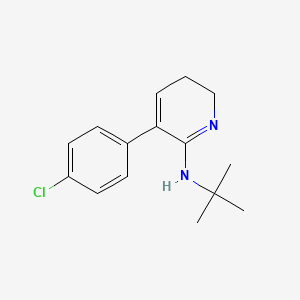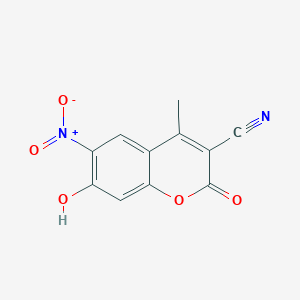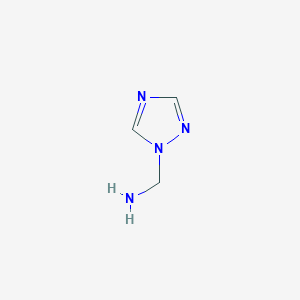![molecular formula C17H15N3O4 B14202411 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid CAS No. 852898-98-7](/img/structure/B14202411.png)
4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves the reaction of the amine with nitrous acid (HNO2) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or aniline derivative, to form the azo compound.
Amidation: The resulting azo compound is further reacted with an appropriate amide, such as 3-oxobutanamide, to introduce the amido group.
The reaction conditions typically involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall production cost.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azo bond (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(E)-2-(4-Dimethylaminophenyl)diazenyl]benzoic acid
- 2-(4-Hydroxyphenylazo)benzoic acid
Comparison
4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid is unique due to the presence of the 3-oxobutanamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
852898-98-7 |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-[[2-(3-oxobutanoylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O4/c1-11(21)10-16(22)18-14-4-2-3-5-15(14)20-19-13-8-6-12(7-9-13)17(23)24/h2-9H,10H2,1H3,(H,18,22)(H,23,24) |
InChI Key |
LAHNXGLRBWHXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)

![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)


![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)




